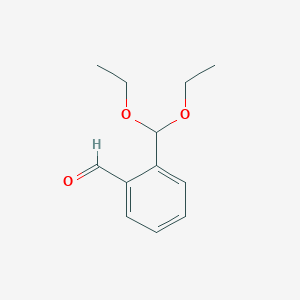

2-(Diethoxymethyl)benzaldehyde

説明

Significance as a Versatile Precursor in Complex Molecule Construction

2-(Diethoxymethyl)benzaldehyde serves as a crucial starting material in the creation of more complex molecules. Its utility is highlighted in the synthesis of terpyridinebenzaldehyde isomers, where it acts as a foundational component. researchgate.net A notable application is in a one-pot synthesis that is environmentally friendly, yielding products with high purity and efficiency.

This compound is also instrumental in the synthesis of various biologically active molecules and chiral compounds, which are vital in the development of new pharmaceuticals. For instance, it is a precursor in the synthesis of 2-substituted tetrahydroquinolines, demonstrating its role in constructing complex heterocyclic systems. researchgate.net

Strategic Utility of Acetal-Protected Aldehydes in Contemporary Organic Chemistry

Acetal-protected aldehydes, such as this compound, are of great strategic importance in modern organic synthesis. The acetal group functions as a protecting shield for the highly reactive aldehyde group. pearson.comchemistrysteps.com This protection is crucial in multi-step syntheses where other parts of the molecule need to react without affecting the aldehyde. chemistrysteps.comjove.com

The stability of acetals in basic, nucleophilic, oxidizing, and reducing environments makes them ideal for this purpose. jove.com Once the desired chemical transformations on other parts of the molecule are complete, the acetal group can be easily removed through mild acid hydrolysis, restoring the original aldehyde functionality. jove.commasterorganicchemistry.com This reversible protection strategy allows for selective reactions to occur, which is a fundamental concept in the design of complex synthetic pathways. chemistrysteps.com For example, this protection allows for reactions like the selective reduction of an ester in the presence of an aldehyde. chemistrysteps.com

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 103890-70-6 |

| Molecular Formula | C₁₂H₁₆O₃ |

| Molecular Weight | 208.25 g/mol |

| Boiling Point | 160 °C at 35 mmHg; 86 °C at 1 Torr |

| Density | 1.024 g/mL at 25 °C |

Table 1: Chemical and Physical Properties of this compound. echemi.com

Research Findings

Recent research has further demonstrated the versatility of this compound. In one study, it was used as a starting material for synthesizing terpyridinebenzaldehyde isomers in an environmentally friendly one-pot synthesis. Another application involves its use in the synthesis of novel benzimidazole fused-1,4-oxazepines, where it serves as a precursor in a multi-step reaction sequence. mdpi.com

The compound also plays a role in the synthesis of 2-substituted tetrahydroquinoline systems through an alkylative ring expansion, showcasing its utility in creating complex heterocyclic structures. researchgate.net Furthermore, its derivatives have been utilized in the synthesis of materials with potential applications in nonlinear optics. mdpi.com

特性

IUPAC Name |

2-(diethoxymethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-3-14-12(15-4-2)11-8-6-5-7-10(11)9-13/h5-9,12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHYOOLILMDESPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CC=CC=C1C=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90544842 | |

| Record name | 2-(Diethoxymethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90544842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103890-70-6 | |

| Record name | 2-(Diethoxymethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103890-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Diethoxymethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90544842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2- Diethoxymethyl Benzaldehyde

Established Laboratory Preparation Routes

The synthesis of 2-(Diethoxymethyl)benzaldehyde is well-documented, with lithiation-formylation sequences and acetalization reactions representing the most common laboratory-scale preparations.

A prominent method for synthesizing this compound involves a lithiation step followed by formylation, starting from a halogenated precursor.

The preparation of this compound can be readily achieved through the lithiation of commercially available 2-Bromo-(diethoxymethyl)benzene. researchgate.net This process involves a halogen-metal exchange to create a reactive organolithium species, which is then quenched with a formylating agent to introduce the aldehyde group. This route is effective for installing the formyl group at the ortho position relative to the diethoxymethyl group. researchgate.net

The success of the lithiation-formylation sequence is highly dependent on carefully controlled reaction conditions. Research has established an effective protocol for this transformation. researchgate.net The process begins with the lithiation of 2-bromo-(diethoxymethyl)benzene using n-butyllithium (n-BuLi). researchgate.net This step is performed at a very low temperature, specifically -70 °C, to ensure the stability of the resulting organolithium intermediate and prevent unwanted side reactions. researchgate.net Following the lithiation, the reaction is completed by the addition of dimethylformamide (DMF), which serves as the formylating agent to introduce the aldehyde functionality. researchgate.net

Table 1: Optimized Reaction Conditions for Lithiation-Formylation

| Parameter | Condition | Source |

| Precursor | 2-Bromo-(diethoxymethyl)benzene | researchgate.net |

| Lithiation Reagent | n-Butyllithium (n-BuLi) | researchgate.net |

| Formylating Agent | Dimethylformamide (DMF) | researchgate.net |

| Temperature | -70 °C | researchgate.net |

An alternative synthetic strategy involves the direct acetalization of a pre-existing benzaldehyde derivative. This method is one of the most fundamental ways to protect aldehyde groups in organic synthesis. acs.org The acetalization of benzaldehydes can be catalyzed by various acids. acs.orggoogle.commdpi.com

The reaction is typically carried out by treating the aldehyde with an alcohol in the presence of an acid catalyst. acs.org For the synthesis of this compound, the corresponding precursor would be treated with ethanol or, more commonly, triethyl orthoformate, which acts as both the alcohol source and a dehydrating agent. unifi.it Various catalytic systems have been developed to promote this transformation efficiently under mild conditions. google.commdpi.comresearchgate.net For instance, sulfonic acids like p-toluenesulfonic acid are effective catalysts for the reaction between a substituted benzaldehyde and a trialkyl orthoformate, achieving high purity and yield. google.com The reaction temperature can range from 20-70 °C. google.com Other catalysts, such as trace amounts of conventional acids like hydrochloric acid or solid acid catalysts like vanadium-substituted cesium phosphomolybdate salts, have also been successfully employed for the acetalization of benzaldehydes. acs.orgmdpi.com

Table 2: General Catalytic Systems for Acetalization of Benzaldehydes

| Catalyst System | Reagents | Key Features | Source(s) |

| Sulfonic Acid | Substituted benzaldehyde, Triethyl orthoformate | High purity and yield (>95%); Reaction at 20-70 °C. | google.com |

| Trace Mineral Acid | Aldehyde, Ethanol/Methanol | Simple, occurs at ambient temperature with low catalyst loading. | acs.org |

| Cesium Phosphomolybdovanadate Salts | Benzaldehyde, Alkyl alcohols | Solid, reusable catalyst; active and selective. | mdpi.com |

| Reflux in Alcohol | 2-Bromobenzaldehyde, Triethyl orthoformate, Ethanol | Direct synthesis of the acetal precursor for lithiation. | unifi.it |

Lithiation-Formylation Sequences

Utilizing 2-Bromo-(diethoxymethyl)benzene as Precursor

Green Chemistry Principles in this compound Synthesis

Efforts to develop more environmentally friendly synthetic methods have led to the exploration of one-pot protocols that enhance efficiency and reduce waste.

While the direct one-pot synthesis of this compound is represented by the efficient lithiation-formylation sequence, the compound is more frequently noted as a valuable starting material in subsequent one-pot reactions that adhere to green chemistry principles. researchgate.netresearchgate.nettandfonline.com For example, this compound is a key reactant in an environmentally friendly, one-pot procedure for synthesizing terpyridinebenzaldehyde isomers. researchgate.nettandfonline.com This methodology is highlighted for its significant advantages, including simplicity of operation, short reaction times, satisfactory product yields, and an easy work-up procedure conducted under mild, room-temperature conditions using ethanol and aqueous ammonia as solvents. researchgate.netresearchgate.nettandfonline.com The use of this compound in such efficient and sustainable protocols underscores its importance in modern organic synthesis. researchgate.nettandfonline.com

Application of Environmentally Benign Solvent Systems (e.g., Ethanol, Aqueous Ammonia)

The use of green solvents is a cornerstone of sustainable chemistry, and the synthesis and application of this compound are no exception. Ethanol and aqueous ammonia, in particular, have been utilized as effective and environmentally benign solvent systems in reactions involving this compound.

A notable example is the one-pot synthesis of terpyridinebenzaldehyde isomers, which uses this compound as a key starting material. researchgate.net Research has demonstrated an eco-friendly procedure for synthesizing 4-, 3-, and 2-([2,2′:6′,2″-terpyridin]-4′-yl)benzaldehyde isomers. researchgate.net This method employs a mixture of ethanol and aqueous ammonia as the solvent system and proceeds at room temperature. researchgate.nettandfonline.com The methodology is lauded for its operational simplicity, reduced reaction times, and straightforward work-up procedures under mild conditions. researchgate.nettandfonline.com This approach has achieved high isolated yields of the desired products, reaching up to 91% after purification.

Ethanol is also used as a solvent in the synthesis of 2-styryl 5-nitroimidazole derivatives through an aldol condensation. nih.gov In this process, various aryl aldehydes are reacted with 1,2-dimethyl-5-nitroimidazole in the presence of sodium ethoxide in ethanol. nih.gov This protocol has been successfully used to incorporate a diverse range of functional groups onto the nitroimidazole core. nih.gov

The following table summarizes a key research finding on the use of environmentally benign solvents in a reaction involving this compound.

Table 1: One-Pot Synthesis of Terpyridinebenzaldehyde Isomers

| Parameter | Details |

|---|---|

| Starting Materials | 2-Acetylpyridine and this compound |

| Solvent System | Ethanol and Aqueous Ammonia researchgate.nettandfonline.com |

| Reaction Conditions | Room Temperature researchgate.nettandfonline.com |

| Key Advantages | Environmentally friendly, simple operation, short reaction time, easy work-up researchgate.nettandfonline.com |

| Product Yield | Up to 91% (isolated) |

Catalyst-Free or Recyclable Catalytic Strategies

In line with green chemistry principles, significant efforts have been directed towards developing catalyst-free synthetic methods or employing catalysts that can be easily recovered and reused. These strategies reduce waste and the costs associated with catalyst consumption and product purification.

While many syntheses involving benzaldehyde derivatives utilize catalysts, some processes have been developed to proceed without one. For instance, a catalyst-free method for constructing spiro[benzoquinolizidine-chromanones] involves the reaction of o-substituted amino benzaldehydes in anhydrous ethanol at 40°C. This demonstrates the feasibility of conducting reactions with substituted benzaldehydes under mild, catalyst-free conditions.

The development of recyclable catalysts is another critical area of research. Melamine trisulfonic acid (MTSA) has been identified as an efficient, green, and recyclable solid acid catalyst for the acetalization of carbonyl compounds, the very reaction that forms the diethoxymethyl group. yu.edu.jo This method allows for the rapid transformation of aldehydes and ketones into their corresponding acetals at room temperature in high yields under solvent-free conditions. yu.edu.jo The MTSA catalyst is inexpensive, stable, and can be easily separated and reused, making it an environmentally and economically attractive option. yu.edu.jo

Another approach involves the use of supported catalysts, which combine the high efficiency of homogeneous catalysts with the ease of separation of heterogeneous ones. A study on the synthesis of 1,4-disubstituted-1,2,3-triazoles utilized a copper catalyst supported on a chelate resin (Amberlyst® A21), which proved effective in a solvent-free synthesis. Similarly, mesoporous carbon-supported cobalt has been developed as a recyclable catalyst for the selective oxidation of toluene to benzaldehyde, demonstrating good reproducibility and meeting green chemistry standards through easy magnetic separation. google.com

Table 2: Comparison of Catalyst Strategies

| Strategy | Catalyst Example | Key Features | Application Context |

|---|---|---|---|

| Catalyst-Free | None (Thermal) | Reaction of o-substituted amino benzaldehydes in ethanol. | Synthesis of complex heterocycles. |

| Recyclable Solid Acid | Melamine Trisulfonic Acid (MTSA) | Inexpensive, stable, reusable, solvent-free conditions, high yields. yu.edu.jo | Acetalization of carbonyl compounds. yu.edu.jo |

| Recyclable Supported | Copper on Chelate Resin | Effective under solvent-free conditions. | Synthesis of 1,4-disubstituted-1,2,3-triazoles. |

| Recyclable Magnetic | Cobalt on Mesoporous Carbon | High selectivity, easily recycled via magnetic separation. google.com | Oxidation of toluene to benzaldehyde. google.com |

Reactivity and Transformational Chemistry of 2- Diethoxymethyl Benzaldehyde

Reactions Involving the Acetal Functionality

The diethoxymethyl group acts as a protecting group for the aldehyde, preventing it from undergoing unwanted reactions during synthetic sequences. This characteristic is crucial in multi-step syntheses where other parts of the molecule need to be modified.

Selective Deprotection to Aldehyde

The acetal group in 2-(diethoxymethyl)benzaldehyde can be selectively removed to regenerate the aldehyde functionality. This deprotection is a key step in many synthetic routes, allowing the aldehyde to participate in subsequent reactions.

One-pot synthesis of terpyridinebenzaldehyde isomers has been achieved using this compound as a starting material. researchgate.net This process, conducted at room temperature in ethanol and aqueous ammonia, highlights the ease of deprotection under mild conditions. researchgate.net Similarly, formyl-substituted arylvinylpyrimidines can be synthesized from 4-(diethoxymethyl)benzaldehyde, followed by the deprotection of the acetal group. rsc.org

Various reagents can be employed for the chemoselective deprotection of acetals. For instance, bismuth nitrate pentahydrate has been shown to effectively deprotect acetals derived from aromatic aldehydes. datapdf.com This method is advantageous due to its mild conditions, ease of work-up, and the use of a relatively non-toxic and inexpensive reagent. datapdf.com A study demonstrated the selective removal of the acetal group in the presence of a TBDMS ether, showcasing the method's selectivity. datapdf.com

The following table summarizes conditions for the deprotection of benzaldehyde diethyl acetal, a closely related compound, which are indicative of the methods applicable to this compound.

| Reagent | Solvent | Temperature | Yield (%) |

| Bi(NO₃)₂·5H₂O | Dichloromethane | Room Temp. | 95 |

| FeCl₃ | Not Specified | Not Specified | Not Specified |

Table 1: Conditions for Deprotection of Benzaldehyde Diethyl Acetal. datapdf.comusask.ca

Reactions Retaining the Acetal Group

In certain synthetic strategies, it is desirable to perform reactions on other parts of the molecule while keeping the acetal group intact. The stability of the diethoxymethyl group under various conditions makes this possible. For example, the synthesis of 2-substituted tetrahydroquinoline systems can be achieved from this compound, where the acetal group is retained during the initial steps of lithiation and subsequent reaction with DMF. researchgate.net

Carbon-Carbon Bond Forming Reactions

This compound is a valuable substrate in carbon-carbon bond-forming reactions, particularly in Stetter reactions and related domino sequences. bac-lac.gc.ca The Stetter reaction involves the 1,4-addition of an aldehyde to a Michael acceptor, catalyzed by a nucleophile like a thiazolium salt or cyanide. organic-chemistry.orgwikipedia.org This reaction is a powerful tool for the synthesis of 1,4-dicarbonyl compounds and their derivatives. wikipedia.org

Stetter Reactions and Derivatives

N-Heterocyclic carbenes (NHCs) are effective catalysts for the Stetter reaction. bac-lac.gc.ca They function by reversing the polarity of the aldehyde's carbonyl carbon, a concept known as umpolung, rendering it nucleophilic. wikipedia.org Thiazolium-derived carbenes, in particular, have been shown to catalyze the reaction of aromatic 1,2-diketones with enones, leading to double acylation products. rsc.org

A significant application of the Stetter reaction involving ortho-formyl-substituted substrates like this compound is in domino reaction cascades. These sequences allow for the rapid construction of complex molecular architectures from simple starting materials.

An N-heterocyclic carbene (NHC) catalyzed domino Stetter-aldol-Michael dimerization of o-formyl chalcone derivatives has been developed to produce structurally complex spiro bis-indanes. bac-lac.gc.ca This reaction forms three new carbon-carbon bonds, including a sterically hindered quaternary center, in a single operation under mild conditions. bac-lac.gc.ca

Furthermore, spiro bis-indanes can also be synthesized through Stetter-aldol-aldol reactions of o-formyl chalcones with phthalaldehyde derivatives. bac-lac.gc.ca However, the success of these domino pathways is sensitive to reaction conditions, such as the amount of base used, which can promote competing reactions like the Baylis-Hillman reaction. bac-lac.gc.ca Substrates with nitrile and sulfone electron-withdrawing groups on the acceptor moiety were found to not proceed through the Stetter-aldol-Michael or Stetter-aldol-aldol pathways. bac-lac.gc.ca

The following table outlines the types of domino reactions involving Stetter chemistry.

| Domino Reaction Pathway | Reactants | Products | Catalyst |

| Stetter-Aldol-Michael | o-Formyl chalcone derivatives | Spiro bis-indane homo-dimers | N-Heterocyclic Carbene (NHC) |

| Stetter-Aldol-Aldol | o-Formyl chalcones and phthalaldehyde derivatives | Spiro bis-indanes | N-Heterocyclic Carbene (NHC) |

Table 2: Domino Reactions Involving Stetter Chemistry. bac-lac.gc.ca

Formation of Quaternary Carbon Centers

The construction of quaternary carbon centers is a significant challenge in organic synthesis. This compound serves as a precursor in domino reactions designed to create these sterically hindered centers. In one such application, it is a key starting material for synthesizing o-formyl chalcone derivatives. These derivatives can undergo N-heterocyclic carbene (NHC) catalyzed domino Stetter-aldol-Michael reactions. This sequence facilitates the formation of three new carbon-carbon bonds, including the creation of a spiro ring junction, which is a highly congested quaternary carbon center. The reaction proceeds under mild conditions to produce complex spiro bis-indane structures in good yields and with high diastereoselectivity. Preliminary studies have also explored its use in intermolecular Stetter reactions with acceptors like β,β-disubstituted Meldrum's acid derivatives to form quaternary centers.

Knoevenagel Condensation and Subsequent Transformations (Referencing similar compounds)

The Knoevenagel condensation is a cornerstone reaction in carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with an active methylene compound. The reaction is typically catalyzed by a weak base and is often followed by spontaneous dehydration to yield an α,β-unsaturated product. slideshare.net

While direct literature on this compound in Knoevenagel condensations is specific, the reactivity of its structural analog, 4-(diethoxymethyl)benzaldehyde, provides significant insight. For instance, 4-(diethoxymethyl)benzaldehyde undergoes Knoevenagel condensation with cyanoacetamide, catalyzed by piperidine, to produce (Z)-2-cyano-3-(4-(diethoxymethyl)phenyl)acrylamide with a 78% yield. vulcanchem.com This resulting product can then be further transformed. vulcanchem.com Similarly, formyl-substituted arylvinylpyrimidines have been successfully synthesized using 4-(diethoxymethyl)benzaldehyde in a Knoevenagel condensation, followed by the deprotection of the acetal group. rsc.org This strategy highlights the utility of the diethoxymethyl group as a protected aldehyde that can be unveiled after the initial condensation, allowing for further synthetic manipulations. This approach is valuable when the free aldehyde might undergo undesirable side reactions under the condensation conditions. rsc.org The reaction of this compound with 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) in the presence of pyrrolidinium acetate has also been documented, showcasing its participation in this type of condensation. usask.ca

Wittig Olefination Analogs (Referencing similar compounds)

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones using a phosphonium ylide (Wittig reagent). byjus.commasterorganicchemistry.comlibretexts.org This reaction is highly valued for its reliability in placing the double bond at a specific location. libretexts.org

Referring to analogous compounds, the synthetic utility of the diethoxymethyl-substituted benzaldehyde scaffold is evident. For example, p-vinylbenzaldehyde has been synthesized via a Wittig olefination of 4-(diethoxymethyl)benzaldehyde, which is then followed by deprotection of the acetal. researchgate.net In another instance, 4-(diethoxymethyl)benzaldehyde was reacted with a phosphonate in the presence of potassium t-butoxide in a Horner-Wadsworth-Emmons reaction, a variation of the Wittig reaction, to synthesize 4-(4-tert-butylstyryl)benzaldehyde. psu.edu These examples demonstrate that the acetal group in this compound is stable under Wittig and Horner-Wadsworth-Emmons conditions, allowing the aldehyde to be selectively converted into an alkene. The protected ortho-aldehyde can then be deprotected for subsequent transformations.

Alkylative Ring Expansion Strategies

This compound has been identified as a key starting material in the synthesis of 2-substituted tetrahydroquinolines through an alkylative ring expansion strategy. researchgate.net This domino reaction involves N-indanyl(methoxy)amines reacting with organolithium or magnesium reagents, leading to the formation of tetrahydroquinoline derivatives in good yields. researchgate.net This method's synthetic utility has been highlighted in the formal stereoselective synthesis of (±)-martinellic acid, a natural product. researchgate.net The this compound itself can be prepared via lithiation of 2-bromo-(diethoxymethyl)benzene followed by treatment with DMF. researchgate.net

Petasis Reaction Applications for Polycyclic Scaffolds (General for aldehydes)

The Petasis reaction is a versatile multicomponent reaction that combines an amine, a carbonyl compound (like an aldehyde), and an organoboronic acid to produce highly functionalized amines. nih.govacs.orgwikipedia.org This reaction is particularly powerful when combined with subsequent cyclization reactions to rapidly build molecular complexity and generate novel polycyclic scaffolds. nih.govnih.gov The combination of a three-component Petasis reaction (3C-PR) with an intramolecular Diels-Alder (IMDA) reaction is a notable strategy for creating diverse polycyclic molecules with a high content of sp³-hybridized carbons and multiple stereocenters. nih.govnih.gov

As an aldehyde, this compound is a suitable candidate for the carbonyl component in a Petasis reaction. The presence of the diethoxymethyl group offers a latent aldehyde functionality that can be used in post-Petasis transformations. After the initial Petasis reaction forms a new amine, the acetal can be hydrolyzed to reveal the ortho-aldehyde group, opening pathways for subsequent intramolecular cyclizations or other modifications to construct complex polycyclic systems.

Heterocycle Synthesis Applications

The reactivity of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds.

Synthesis of 2-Substituted Tetrahydroquinoline Systems

A significant application of this compound is in the efficient synthesis of 2-substituted tetrahydroquinolines. researchgate.net A domino reaction of N-indanyl(methoxy)amines with organometallic reagents (organolithium or Grignard reagents) utilizes this aldehyde to construct the tetrahydroquinoline core. researchgate.net This methodology is notable for its efficiency and has been applied to the formal synthesis of natural products like (±)-martinellic acid. researchgate.net The process involves a sequence of elimination, rearrangement of an aryl group, and addition of the organometallic reagent. researchgate.net

Construction of Benzimidazole-Fused 1,4-Oxazepines

The synthesis of benzimidazole-fused 1,4-oxazepines can be achieved through a multi-step sequence starting from precursors related to this compound. A common strategy involves the initial formation of a benzimidazole ring system, followed by the construction of the 1,4-oxazepine ring.

In a reported synthesis, the process commences with the reaction of o-phenylenediamine with ethyl diethoxyacetate to yield 2-diethoxymethyl-1H-benzimidazole. epo.org This intermediate, which contains the core diethoxymethyl structure, is then N-alkylated. epo.org The diethoxymethyl group is subsequently hydrolyzed under acidic conditions to unmask the benzimidazole-2-carboxaldehyde. d-nb.info This aldehyde undergoes further reactions, such as the formation of an imine with a substituted aniline, which is then subjected to an intramolecular cyclization catalyzed by an indium(III) chloride catalyst to construct the 1,4-oxazepine ring. epo.orgrsc.org This catalytic step involves the intramolecular addition of a pendant alcohol onto the in situ-generated imine. rsc.org While these syntheses may not start directly from this compound, the use of 2-diethoxymethyl-1H-benzimidazole highlights the utility of the diethoxymethyl group as a stable precursor to the aldehyde functionality required for the subsequent cyclization steps in forming benzimidazole-fused 1,4-oxazepines. epo.orgd-nb.info

Generation of Terpyridinebenzaldehyde Isomers

A notable application of this compound is in the one-pot synthesis of terpyridinebenzaldehyde isomers. researchgate.netunimi.itscholaris.ca This method is lauded for its environmental friendliness, operational simplicity, and high yields. unimi.it The reaction involves the condensation of this compound with 2-acetylpyridine in the presence of a base, such as potassium hydroxide, followed by the addition of aqueous ammonia. researchgate.net This procedure, conducted at room temperature in ethanol and aqueous ammonia, allows for the facile construction of 4'-(2-formylphenyl)-, 4'-(3-formylphenyl)-, and 4'-(4-formylphenyl)-2,2':6',2''-terpyridines. researchgate.netunimi.it The diethoxymethyl group serves as a protected form of the aldehyde, which can be readily deprotected to the free aldehyde.

The synthesis of these isomers is significant as terpyridines are important ligands in coordination chemistry and materials science. researchgate.net The use of this compound as a starting material provides a straightforward route to functionalized terpyridines that can be used as building blocks for more complex supramolecular assemblies.

| Isomer | Starting Aldehyde | Key Reagents | Solvents | Conditions | Advantages |

|---|---|---|---|---|---|

| ortho-([2,2′:6′,2″-terpyridin]-4′-yl)benzaldehyde | This compound | 2-acetylpyridine, KOH, aqueous ammonia | Ethanol, Water | Room Temperature | One-pot synthesis, high yield, simple work-up, environmentally friendly. unimi.it |

| meta-([2,2′:6′,2″-terpyridin]-4′-yl)benzaldehyde | 3-(Diethoxymethyl)benzaldehyde | 2-acetylpyridine, KOH, aqueous ammonia | Ethanol, Water | Room Temperature | |

| para-([2,2′:6′,2″-terpyridin]-4′-yl)benzaldehyde | 4-(Diethoxymethyl)benzaldehyde | 2-acetylpyridine, KOH, aqueous ammonia | Ethanol, Water | Room Temperature |

Synthesis of Tetrahydroisoquinoline Alkaloids via Acid-Catalyzed Hydroamination

The synthesis of tetrahydroisoquinoline (THIQ) alkaloids often utilizes the Pictet-Spengler reaction, a classic example of an acid-catalyzed intramolecular hydroamination. While direct synthesis from this compound is not prominently documented, the principles of the reaction with related benzaldehydes are well-established. For instance, norcoclaurine synthase (NCS), an enzyme that catalyzes the Pictet-Spengler reaction, has been shown to accept various benzaldehyde derivatives as substrates for the synthesis of (1S)-aryl-THIQs. d-nb.info In these enzymatic reactions, ortho-substituted benzaldehydes, including those with halogen substituents, are tolerated. d-nb.info

In a more traditional chemical approach, the synthesis of a saframycin substructure, which contains a THIQ moiety, involves a gold(I)-mediated 6-endo hydroamination as a key step. beilstein-journals.org This demonstrates the utility of hydroamination reactions in constructing the THIQ core. The modular synthesis of THIQ alkaloids often involves the condensation of a phenethylamine derivative with an aldehyde, followed by cyclization. beilstein-journals.org The use of an ortho-alkoxy-substituted benzaldehyde derivative would be a plausible strategy within this framework, where the alkoxy group could be a precursor or a modifying group for the final alkaloid structure.

Formation of Dihydroisobenzofurans via Domino Addition/Annulation Reactions

The formation of dihydroisobenzofurans can be achieved through domino addition/annulation reactions of ortho-alkynylbenzaldehydes. acs.org In these reactions, a nucleophile adds to the alkyne, followed by an intramolecular cyclization (annulation) involving the aldehyde group. Research has shown that these reactions, when promoted by a base, typically proceed via a 5-exo-dig cyclization to yield dihydroisobenzofurans. acs.org

A key finding is the successful application of this methodology to diethoxymethyl-substituted alkynylbenzaldehydes. acs.org The reaction of these substrates with methanol under microwave irradiation in the presence of a base leads to the formation of the corresponding dihydroisobenzofurans with complete regioselectivity and in good to excellent yields. acs.org This demonstrates that the diethoxymethyl group is compatible with the reaction conditions and can be carried through the domino sequence, providing a route to dihydroisobenzofurans with a protected aldehyde functionality at a different position on the aromatic ring. While this specific example does not use this compound directly as the starting material for the domino reaction, it highlights the principle of using a diethoxymethyl-substituted benzaldehyde derivative in the synthesis of dihydroisobenzofurans.

Other Key Transformations

Reductive Amination Pathways for Deuterated Oxime Intermediates (Referencing similar compounds)

This compound and its isomers are valuable precursors in the synthesis of deuterated oxime intermediates, which are important in pharmaceutical research for studying drug metabolism. A general method involves the reductive amination of a (diethoxymethyl)benzaldehyde, for example, 4-(diethoxymethyl)benzaldehyde, with a suitable amine, such as methylamine or its deuterated analogue (d3-methylamine). google.comgoogle.com This reaction can be carried out using a reducing agent like sodium borohydride (NaBH₄) or its deuterated counterpart (NaBD₄) to introduce deuterium labels selectively. google.comgoogle.com

Following the reductive amination, the resulting amine can be protected, for instance with a Boc group. The diethoxymethyl acetal is then converted to the oxime by treatment with hydroxylamine hydrochloride in a solvent system like THF/water. google.com This pathway allows for the specific incorporation of deuterium atoms at various positions, providing valuable tools for mechanistic and pharmacokinetic studies.

| Step | Reaction | Key Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Reductive Amination | (Diethoxymethyl)benzaldehyde, Amine (e.g., d3-methylamine), Reducing Agent (e.g., NaBH₄) | Deuterated Amine Derivative | google.comgoogle.com |

| 2 | Protection | Protecting Group (e.g., Boc-anhydride) | Protected Amine | google.com |

| 3 | Oxime Formation | Hydroxylamine hydrochloride | Deuterated Oxime Intermediate | google.com |

Organozinc Carbenoid Generation from Acetal Moieties

The acetal moiety of compounds like this compound can serve as a precursor for the generation of organozinc carbenoids. This transformation is typically achieved through reductive deoxygenation using zinc in the presence of an electrophile like chlorotrimethylsilane (Me₃SiCl). The reaction is believed to proceed through a Lewis acid-assisted cleavage of one of the ethoxy groups from the acetal, forming an oxonium ion. Subsequent two-electron transfer from zinc generates the organozinc carbenoid.

These generated carbenoids are reactive intermediates that can be trapped by alkenes to form cyclopropanes. For instance, organozinc carbenoids derived from N-diethoxymethyllactams have been successfully used in amidocyclopropanation reactions. scholaris.ca This chemistry provides a powerful tool for the construction of cyclopropane rings, which are important structural motifs in many biologically active molecules. The ability to generate a carbenoid from the stable acetal functionality of this compound opens up synthetic pathways to various cyclopropyl-substituted aromatic compounds.

Acylation of Thiirane Derivatives and Diels-Alder Reactions (Referencing analogous structures)

The reactivity of this compound and its structural analogs extends to transformations involving sulfur-containing heterocycles and cycloaddition reactions. Research in this area has explored the use of related acetal-protected compounds in acylation reactions to generate precursors for Diels-Alder cycloadditions. While direct participation of this compound in these specific reaction sequences is not extensively documented, the behavior of analogous structures provides significant insight into its potential reactivity.

Acylation of 2-(Diethoxymethyl)thiirane

A key transformation involving a closely related structure is the acylation of 2-(diethoxymethyl)thiirane. nih.govmdpi.com This reaction serves as a method to synthesize α-(benzoylthio)substituted α,β-unsaturated aldehydes, which are valuable as potential dienophiles. In a documented procedure, 2-(diethoxymethyl)thiirane was treated with an acylating agent such as benzoic anhydride or a carboxylic chloride. nih.govmdpi.com This step opens the strained thiirane ring and introduces an acylthio group. A subsequent hydrolysis step using formic acid converts the acetal moiety into the final aldehyde. nih.govmdpi.com

The research noted that the yields for this transformation were modest. nih.govmdpi.com This outcome was primarily attributed to the low reactivity of the thiirane derivative during the initial acylation step. nih.govmdpi.com

Table 1: Synthesis of α-(Benzoylthio)acroleins via Acylation of 2-(Diethoxymethyl)thiirane

| Reactant | Reagent(s) | Intermediate Product | Hydrolysis Reagent | Final Product | Reported Yield |

|---|---|---|---|---|---|

| 2-(Diethoxymethyl)thiirane | Benzoic anhydride or Carboxylic chloride | Acylated thiirane derivative | Formic acid | α-(Benzoylthio)substituted α,β-unsaturated aldehydes | Modest |

Application in Diels-Alder Reactions

The α-(benzoylthio)substituted α,β-unsaturated aldehydes synthesized from the acylation of 2-(diethoxymethyl)thiirane were specifically prepared to be used as dienophiles in Diels-Alder reactions. nih.govmdpi.com The goal was to create products containing sulfur-functionalized quaternary carbon centers. nih.govmdpi.com Such compounds are valuable intermediates in the synthesis of complex organic molecules. nih.gov

However, attempts to engage these α,β-unsaturated aldehydes in Diels-Alder reactions were unsuccessful. nih.govmdpi.com The low basicity and poor solubility of the aldehyde products reportedly prevented the cycloaddition reaction with the intended diene partner from occurring. nih.govmdpi.com

While this specific route did not yield the desired cycloaddition, the strategy highlights the role of the acetal group. In analogous systems, the conversion of a formyl group on a diene to an acetal has been shown to be crucial for successful Diels-Alder reactions. For instance, research on furan derivatives demonstrated that acetal-substituted furans readily form Diels-Alder adducts under relatively mild conditions (60 °C), whereas furan-2-carbaldehyde (furfural) itself fails to react. nih.gov This is because the electron-withdrawing nature of the unprotected aldehyde group deactivates the diene system, whereas the acetal group mitigates this deactivation, thereby facilitating the cycloaddition. nih.gov This principle underscores the importance of the diethoxymethyl group in this compound for modulating electronic properties and enabling specific chemical transformations in related cycloaddition contexts.

Table 2: Attempted Diels-Alder Reaction and Reactivity of Analogous Systems

| Dienophile/Diene System | Reaction Type | Diene Partner | Outcome | Reasoning/Analogous Finding |

|---|---|---|---|---|

| α-(Benzoylthio)substituted α,β-unsaturated aldehydes | Diels-Alder | Not specified | No reaction | Low basicity and poor solubility of the dienophile. nih.govmdpi.com |

| Acetal-substituted furans (Analogous Diene) | Diels-Alder | Acrylonitrile | Successful adduct formation at 60 °C | Acetal group is less deactivating than a formyl group, lowering the activation barrier. nih.gov |

| 2-Furfural (Analogous Diene) | Diels-Alder | Acrylonitrile | No reaction observed | Strong electron-withdrawing nature of the formyl group deactivates the furan diene. nih.gov |

Mechanistic Insights into 2- Diethoxymethyl Benzaldehyde Transformations

Elucidation of Reaction Mechanisms

The transformations of 2-(diethoxymethyl)benzaldehyde are governed by a series of well-defined mechanistic pathways. These pathways are often initiated by the strategic deprotection of the acetal group or by the direct involvement of the aromatic ring and its substituents in the reaction cascade.

Aldehyde Umpolung (e.g., Benzoin Condensation)

The concept of "umpolung," or polarity inversion, is central to understanding the reactivity of the aldehyde group in this compound. Normally, the carbonyl carbon of an aldehyde is electrophilic. However, through specific catalytic cycles, this polarity can be inverted, rendering the carbon atom nucleophilic. This transformation is fundamental to reactions like the benzoin condensation.

The groundwork for elucidating aldehyde umpolung mechanisms was laid by Lapworth in 1903 with his proposed mechanism for the cyanide-promoted benzoin reaction. bac-lac.gc.ca He postulated that the attack of a cyanide ion on the carbonyl carbon, followed by a proton transfer, generates a resonance-stabilized intermediate. bac-lac.gc.ca This intermediate accounts for the nucleophilic character of the formerly electrophilic carbon. bac-lac.gc.ca The first N-heterocyclic carbene (NHC)-catalyzed benzoin reaction was reported in 1943, further expanding the scope of aldehyde umpolung. bac-lac.gc.ca

While direct studies on the benzoin condensation of this compound are not extensively detailed in the provided search results, the principle of umpolung is a key aspect of its reactivity, particularly in NHC-catalyzed reactions.

Detailed Pathways of Domino Reactions

Domino reactions, also known as tandem or cascade reactions, involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step. This compound is a valuable substrate in various domino sequences, leading to the efficient construction of complex molecular architectures. bac-lac.gc.caresearchgate.net

A notable example is the N-heterocyclic carbene (NHC)-catalyzed domino Stetter-aldol-Michael dimerization of o-formyl chalcone derivatives, which can be conceptually related to transformations involving ortho-formyl structures like that in this compound after deprotection. bac-lac.gc.ca These reactions can lead to the formation of spiro bis-indane homo-dimers with the creation of multiple carbon-carbon bonds, including hindered quaternary centers, in a single synthetic operation. bac-lac.gc.ca

Another documented application involves the use of this compound in the synthesis of terpyridinebenzaldehyde isomers through a one-pot reaction. researchgate.net This environmentally friendly procedure utilizes ethanol and aqueous ammonia as solvents at room temperature, highlighting the compound's utility in streamlined synthetic strategies. researchgate.net

Acid-Catalyzed Ring Closures and Rearrangements

Acid-catalyzed reactions are pivotal in the transformations of this compound, often initiating with the hydrolysis of the diethoxymethyl acetal to reveal the reactive aldehyde functionality. This in situ-generated aldehyde can then participate in intramolecular cyclizations and rearrangements, which are key steps in the synthesis of various heterocyclic systems. researchgate.net

The synthesis of 1,2,3,4-tetrahydroquinolines, 2,3-dihydro-4(1H)-quinolinones, and 4(1H)-quinolinones often involves domino reactions that can be initiated by acid-catalyzed ring closures or rearrangements. researchgate.net The general mechanism for acid-catalyzed acetal hydrolysis involves the protonation of an acetal oxygen, followed by the departure of an alcohol molecule to form an oxocarbenium ion. Subsequent attack by water and deprotonation regenerates the aldehyde. pearson.com This liberated aldehyde is then poised for subsequent intramolecular reactions.

Role of Catalysis in Reaction Mechanisms

Catalysis is indispensable for controlling the reactivity and selectivity of transformations involving this compound. Both N-Heterocyclic Carbenes (NHCs) and Brønsted acids play crucial roles in mediating its reactions through distinct catalytic cycles.

N-Heterocyclic Carbene (NHC) Catalytic Cycles

N-Heterocyclic carbenes are a class of organocatalysts that have revolutionized organic synthesis, particularly in the context of aldehyde chemistry. mdpi.com NHCs are potent catalysts for umpolung reactivity. The catalytic cycle for an NHC-catalyzed reaction, such as the benzoin condensation, typically begins with the nucleophilic attack of the carbene on the aldehyde's carbonyl carbon. usask.ca

This initial attack forms a tetrahedral intermediate known as the Breslow intermediate. This key intermediate, after proton transfer, becomes a nucleophile at the original carbonyl carbon, enabling it to attack another electrophile. In the final steps of the cycle, the product is released, and the NHC catalyst is regenerated. This catalytic cycle is fundamental to a variety of transformations, including the Stetter reaction, which can be part of complex domino sequences. bac-lac.gc.ca

Brønsted Acid Catalyzed Processes

Brønsted acids are essential catalysts for many reactions involving this compound, primarily by facilitating the deprotection of the acetal group to the free aldehyde. The mechanism of acetal hydrolysis under acidic conditions is a well-established process. pearson.comvulcanchem.com

The catalytic cycle begins with the protonation of one of the oxygen atoms of the diethoxymethyl group by the Brønsted acid. pearson.com This is followed by the elimination of a molecule of ethanol to form a resonance-stabilized oxocarbenium ion. A water molecule then acts as a nucleophile, attacking the carbocation to form a hemiacetal after deprotonation. Further protonation of the remaining ethoxy group, followed by elimination of a second ethanol molecule and subsequent deprotonation, yields the final benzaldehyde. This in situ generation of the aldehyde is often the first step in a longer reaction sequence, such as ring closures or condensations. researchgate.net For instance, Brønsted acids have been used to trigger the synthesis of ethyl levulinate from furfural, a process that starts with the acetalization of furfural to 2-(diethoxymethyl)furan. acs.org

| Catalyst Type | Role in Reaction | Key Intermediates | Example Reaction Type |

| N-Heterocyclic Carbene (NHC) | Induces aldehyde umpolung | Breslow intermediate | Benzoin Condensation, Stetter Reaction bac-lac.gc.causask.ca |

| Brønsted Acid | Catalyzes acetal deprotection | Oxocarbenium ion, Hemiacetal | Ring Closures, Rearrangements researchgate.netpearson.com |

| Cyanide | Induces aldehyde umpolung | Cyanohydrin anion | Benzoin Condensation bac-lac.gc.ca |

Metal-Promoted Processes and Organometallic Coordination

The strategic placement of the aldehyde and the acetal protecting group in this compound makes it a versatile substrate and precursor in a variety of metal-promoted transformations. The acetal group offers stability under certain reaction conditions, while the latent aldehyde can be unmasked when needed or can participate in forming complex ligand structures for organometallic coordination. This dual nature allows for its use in sophisticated synthetic sequences, particularly in the construction of complex heterocyclic and polymeric structures. Research has highlighted its utility in processes catalyzed by transition metals such as palladium, copper, and iron, where it can act as a key building block for ligands or as a reactant in cross-coupling and cyclization reactions.

The compound's ability to form Schiff bases with primary amines allows for the creation of imines that can subsequently react with metal ions to form coordination complexes, influencing various biochemical pathways. This capacity for Schiff base formation and metal ion coordination makes it a valuable component in both organic synthesis and the development of functional materials.

Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and derivatives of this compound are frequently employed in these transformations. The diethoxymethyl group typically serves as a protected form of the aldehyde, which can be regenerated post-transformation. This strategy is evident in the synthesis of formyl-substituted arylvinylpyrimidines, where 4-(diethoxymethyl)benzaldehyde undergoes a Knoevenagel condensation, followed by deprotection of the acetal group. rsc.org The resulting bromo-substituted arylvinylpyrimidines are key intermediates for further functionalization via palladium-catalyzed Suzuki–Miyaura or Sonogashira cross-coupling reactions. rsc.org

In the synthesis of more complex heterocyclic systems, such as isoquinolines, palladium catalysts play a crucial role. For example, the synthesis of 8-aryl-3-formylisoquinolines uses an 8-triflate-3-diethoxymethyl-isoquinoline intermediate. nih.gov This key intermediate is subjected to Suzuki-Miyaura coupling with various aryl boronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄, followed by hydrolysis of the acetal to reveal the aldehyde. nih.gov Similarly, the Sonogashira coupling, another palladium-catalyzed reaction, is used to connect terminal alkynes with aryl halides. The synthesis of a 6-benzyloxy-2-ethynylbenzaldehyde, a precursor for isoquinolines, was achieved by coupling 2-(benzyloxy)-6-iodobenzaldehyde with 3,3-diethoxyprop-1-yne using a Pd(PPh₃)Cl₂ catalyst. nih.gov

Palladium-catalyzed domino reactions also utilize substrates derived from this compound. A notable example is the synthesis of highly functionalized tetrahydroisoquinolines via a domino ortho-alkylation/Heck reaction sequence starting from aryl iodides. scholaris.ca

Table 1: Palladium-Catalyzed Reactions Involving this compound Derivatives

| Reaction Type | Reactants | Catalyst | Conditions | Product | Yield (%) | Reference |

| Sonogashira Coupling | 2-(benzyloxy)-6-iodobenzaldehyde, 3,3-diethoxyprop-1-yne | Pd(PPh₃)Cl₂ (2 mol %) | TEA, 50 °C, 1 h | 6-benzyloxy-2-ethynylbenzaldehyde | 85 | nih.gov |

| Suzuki-Miyaura Coupling | 8-triflate-3-diethoxymethyl-isoquinoline, Aryl boronic acids | Pd(PPh₃)₄ (5 mol %) | Ethanol, 90 °C, 4 h | 8-aryl-3-(diethoxymethyl)-isoquinolines | Good to Excellent | nih.gov |

| Miyaura Borylation | 8-triflate-3-diethoxymethyl-isoquinoline, B₂pin₂ | Pd(dppf)₂Cl₂ (3 mol %) | KOAc, 1,4-dioxane, 90 °C, 3 h | 8-Bpin-3-(diethoxymethyl)-isoquinoline | 84 | nih.gov |

Copper and Other Metal-Catalyzed Processes

Copper catalysts are also instrumental in transformations involving derivatives of this compound. Following the palladium-catalyzed Sonogashira coupling to form a 2-ethynylbenzaldehyde derivative, the subsequent annulation to form the isoquinoline ring is often catalyzed by a copper salt, such as copper(I) iodide (CuI). nih.gov This step typically involves the formation of an imine intermediate, which then undergoes the copper-catalyzed cyclization. nih.gov

The compound itself is a valuable starting material for creating complex ligands for organometallic coordination. In a one-pot synthesis, 2-([2,2′:6′,2″-terpyridin]-4′-yl)benzaldehyde isomers can be prepared from this compound. researchgate.netresearchgate.net These terpyridine-based ligands are excellent for coordinating with transition metals. For instance, they can be complexed with iron(II) to form metallo-supramolecular polymers that have applications as electrochromic materials in energy storage devices. researchgate.net

The synthesis of this compound itself can be achieved through a metal-promoted process involving an organolithium intermediate. The procedure involves the lithiation of 2-bromo-(diethoxymethyl)benzene with n-butyllithium (n-BuLi) at low temperatures, followed by formylation with dimethylformamide (DMF). researchgate.net

Furthermore, various transition metal salts, including those of iron (e.g., FeCl₃), have been shown to catalyze the acetalization of aldehydes, demonstrating the fundamental role metals can play in the formation of the diethoxymethyl group itself. researchgate.net

Table 2: Synthesis and Application in Organometallic Coordination

| Process | Starting Material | Reagents/Catalyst | Product | Application | Reference |

| Ligand Synthesis | This compound | 2-Acetylpyridine, Ethanol, Aqueous Ammonia | 2-([2,2′:6′,2″-Terpyridin]-4′-yl)benzaldehyde | Ligand for metal coordination | researchgate.netresearchgate.net |

| Annulation | 6-benzyloxy-2-ethynylbenzaldehyde, t-BuNH₂ | CuI, DMF | 8-benzyloxy-3-(diethoxymethyl)-isoquinoline | Synthesis of heterocycles | nih.gov |

| Precursor Synthesis | 2-bromo-(diethoxymethyl)benzene | 1. n-BuLi, -70 °C 2. DMF | This compound | Aldehyde synthesis | researchgate.net |

| Coordination | 2-([2,2′:6′,2″-Terpyridin]-4′-yl)benzaldehyde derivative, Fe(II) | - | Fe(II)-terpyridine complex | Metallo-supramolecular polymers | researchgate.net |

An in-depth examination of this compound reveals its significant utility in directing the stereochemical and regiochemical outcomes of complex organic reactions. The presence of the diethoxymethyl group, a protected form of an aldehyde, allows for nuanced reactivity and control, making it a valuable precursor in the synthesis of intricate molecular architectures. This article explores the specific roles of this compound in achieving diastereoselectivity, enantioselectivity, and regioselectivity in various synthetic transformations.

Computational Chemistry Studies on 2- Diethoxymethyl Benzaldehyde and Its Derivatives

Density Functional Theory (DFT) Applications

Analysis of Electronic Structure (e.g., Frontier Molecular Orbitals, Natural Bond Orbitals)

No specific studies were identified that detail the electronic structure of 2-(diethoxymethyl)benzaldehyde. Such an analysis would typically involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to determine the HOMO-LUMO gap, a key indicator of molecular reactivity. Furthermore, Natural Bond Orbital (NBO) analysis, which is used to understand charge distribution and intramolecular interactions, has not been published for this compound. While these analyses have been performed on its derivatives, the data for the parent compound remains unavailable.

Mapping of Molecular Electrostatic Potential (MEP) for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting how a molecule will interact with electrophiles and nucleophiles. The map illustrates the charge distribution and identifies regions that are electron-rich (prone to electrophilic attack) or electron-poor (prone to nucleophilic attack). Despite its utility, no published research provides an MEP map or a detailed analysis of the electrostatic potential for this compound.

Prediction of Reactivity and Selectivity Profiles

Without fundamental data from DFT, HOMO-LUMO, and MEP analyses, a detailed and scientifically validated prediction of the reactivity and selectivity profile for this compound cannot be constructed. While general chemical principles can offer hypotheses, specific computational predictions are absent from the literature.

Computational Studies on Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

A comparison between experimentally obtained spectroscopic data and computationally calculated parameters is a standard method for confirming molecular structure. For 4-(diethoxymethyl)benzaldehyde, researchers have calculated theoretical 1H and 13C NMR chemical shifts and vibrational frequencies, showing good correlation with experimental spectra. However, a similar dedicated study for this compound, providing tables of calculated versus experimental NMR and IR/Raman frequencies, was not found.

Investigations of Nonlinear Optical (NLO) Properties of Derivatives

The investigation of nonlinear optical (NLO) properties is a burgeoning field, with many computational studies focusing on molecules with potential applications in optoelectronics. Research on derivatives of this compound has included calculations of their hyperpolarizability to assess their NLO potential. These studies, however, focus on the properties of the larger, more complex molecules synthesized from this compound, rather than the NLO properties of the starting compound itself.

Advanced Spectroscopic Characterization Techniques for Derived Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic compounds. Both proton (¹H) and carbon-13 (¹³C) NMR provide precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

In the characterization of compounds derived from 2-(diethoxymethyl)benzaldehyde, NMR is used to confirm the successful transformation of the starting material and to elucidate the structure of the final product. For instance, in the synthesis of porphyrin-triarylamine conjugates, the intermediate compound 4-[4-(N,N-diphenylamino)styryl]benzaldehyde was characterized using ¹H and ¹³C NMR, alongside the final porphyrin products. sioc-journal.cn Similarly, various benzimidazole derivatives synthesized from 2-(diethoxymethyl)-1-(3-methylbut-2-en-1-yl)-1H-benzimidazole were analyzed extensively by ¹H and ¹³C NMR to confirm their structures. mdpi.com

A study on the synthesis of 2-(4-Diethoxymethylphenyl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene provides a clear example of ¹H NMR application. mdpi.com The spectrum, recorded in CDCl₃, showed characteristic signals that confirmed the proposed structure. The protons H-2, H-5, and H-6 of the diazabicyclo[3.1.0]hexene core appeared as singlets at δ 6.82, 3.79, and 2.53 ppm, respectively. mdpi.com The absence of coupling between H-5 and H-6 was attributed to a dihedral angle of approximately 90°. mdpi.com Furthermore, the singlet at δ 5.53 ppm was assigned to the methine proton of the diethoxymethyl group. mdpi.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework. For various acetal derivatives, such as 1-(diethoxymethyl)-4-methylbenzene, distinct signals are observed for the aromatic carbons, the acetal carbon (CH(OEt)₂), the ethoxy group carbons (CH₂ and CH₃), and the methyl group on the ring.

Table 1: Representative ¹H and ¹³C NMR Data for a Derivative of this compound Data sourced from the characterization of 1-(Diethoxymethyl)-4-methylbenzene.

| Nucleus | Chemical Shift (δ) in ppm | Assignment |

| ¹³C NMR | 138.0, 136.3, 128.9, 126.6 | Aromatic Carbons |

| 101.7 | Acetal Carbon (-C H(OEt)₂) | |

| 61.0 | Methylene Carbon (-OC H₂CH₃) | |

| 21.3 | Methyl Carbon (Aromatic-C H₃) | |

| 15.3 | Methyl Carbon (-OCH₂C H₃) | |

| ¹H NMR | 7.38 (d, J = 8.1 Hz, 2H) | Aromatic Protons |

| 7.18 (d, J = 7.9 Hz, 2H) | Aromatic Protons | |

| 5.50 (s, 1H) | Acetal Proton (-C H(OEt)₂) | |

| 3.59 (ddq, J = 35.4, 9.5, 7.1 Hz, 4H) | Methylene Protons (-OC H₂CH₃) | |

| 2.37 (s, 3H) | Methyl Protons (Aromatic-C H₃) | |

| 1.25 (t, J = 7.1 Hz, 6H) | Methyl Protons (-OCH₂C H₃) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound with high precision and to obtain structural information from its fragmentation patterns. For derivatives of this compound, both high-resolution mass spectrometry (HRMS) and standard electron ionization (EI) or electrospray ionization (ESI) techniques are employed.

HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition and confirmation of the molecular formula. In the synthesis of novel π-conjugated systems based on pyrimidine N-oxide, HRMS was used to confirm the formation of the target compounds. For example, the molecular formula C₂₁H₂₅N₃O was confirmed by finding an [M+H]⁺ peak at 324.2070, which was consistent with the required value of 324.2070. nsf.gov

Fragmentation analysis, often performed using EI-MS, offers valuable clues about the compound's structure. The acetal group is a common point of fragmentation. For instance, the EI-MS spectrum of 1-(diethoxymethyl)-4-methoxybenzene showed a molecular ion peak [M⁺] at m/z 210.2 and a major fragment at m/z 165.1, corresponding to the loss of an ethoxy radical ([M - CH₃CH₂O]). This characteristic loss helps to confirm the presence of the diethoxymethyl group.

Table 2: Mass Spectrometry Data for Selected Derivatives Data compiled from studies on various benzaldehyde acetals.

| Compound | Ionization Method | Calculated Mass [M+Na]⁺ | Found Mass [M+Na]⁺ | Key Fragments (EI-MS) |

| 1-(Diethoxymethyl)-4-methylbenzene | ESI-MS | 217.1199 (C₁₂H₁₈O₂Na) | 217.1195 | Not Reported |

| 1-(Diethoxymethyl)-4-methoxybenzene | ESI-MS | 233.1148 (C₁₂H₁₈O₃Na) | 233.1145 | [M]⁺ at m/z 210.2, [M-C₂H₅O]⁺ at m/z 165.1 |

| 1-(Diethoxymethyl)naphthalene | ESI-MS | 225.0886 (C₁₃H₁₄O₂Na) | 225.0884 | [M]⁺ at m/z 202.1, [M-CH₃O]⁺ at m/z 171.1 (for dimethoxy analog) |

X-ray Diffraction Analysis for Solid-State Structure Confirmation

For crystalline derivatives, single-crystal X-ray diffraction provides the most definitive structural proof. This technique determines the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity, bond lengths, bond angles, and stereochemistry.

The utility of this method has been demonstrated in the characterization of complex heterocyclic structures synthesized from this compound or its isomers. In one study, a series of terpyridinebenzaldehyde isomers were synthesized, and the structure of one of the derivatives was unequivocally confirmed by single-crystal X-ray diffraction. researchgate.net This analysis is crucial for establishing the exact spatial orientation of the substituent groups on the terpyridine core.

Similarly, in the synthesis of novel benzimidazole fused-1,4-oxazepines, the structures of two key intermediate imine compounds (9c and 9d) were unambiguously elucidated using single-crystal X-ray diffraction. mdpi.com This confirmation was vital before proceeding with subsequent cyclization reactions. The analysis provided definitive evidence of the molecular geometry, which spectroscopic data in solution can only infer. mdpi.com The structure of a pyrimidine N-oxide derivative was also solved by direct methods using X-ray analysis, with the refinement carried out using anisotropic approximation for all non-hydrogen atoms. nsf.gov

Vibrational Spectroscopy (e.g., FT-IR, FT-Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is essential for identifying the functional groups present in a molecule. These techniques are based on the principle that molecular bonds vibrate at specific, characteristic frequencies.

For derivatives of this compound, FT-IR is routinely used to confirm the presence of key structural motifs. For example, in the characterization of various acetals, FT-IR spectra show strong bands corresponding to C-H stretching (around 2880-2973 cm⁻¹) and C-O stretching vibrations. A detailed vibrational analysis of 4-(diethoxymethyl)benzaldehyde (DTMB) itself, using both experimental and theoretical methods, has provided a basis for assigning the vibrational modes in its derivatives. ijsrst.com

The technique is particularly useful for tracking the progress of a reaction. For example, the disappearance of the characteristic aldehyde C=O stretching band (typically around 1700 cm⁻¹) and the appearance of new bands can confirm the conversion of the aldehyde group into another functionality. In the analysis of related nitrobenzaldehydes, a very strong FT-IR band observed at 1708 cm⁻¹ was assigned to the C=O stretching vibration, while a band at 2858 cm⁻¹ in the FT-Raman spectrum was assigned to the C-H stretching mode of the aldehyde (CHO) group.

Table 3: Characteristic FT-IR Frequencies for Functional Groups in Benzaldehyde Derivatives Data sourced from studies on substituted benzaldehydes.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aldehyde C-H | Stretching | 2858 - 2912 |

| Aldehyde C=O | Stretching | 1698 - 1712 |

| Alkane C-H | Stretching | 2880 - 2973 |

| Aromatic C=C | Stretching | ~1600 |

| Acetal C-O | Stretching | 1050 - 1150 |

Emerging Applications and Future Directions in 2- Diethoxymethyl Benzaldehyde Chemistry

Utility in Natural Product Formal Synthesis

The acetal-protected ortho-formyl group of 2-(diethoxymethyl)benzaldehyde makes it a crucial starting material for the synthesis of complex scaffolds found in natural products. A formal synthesis completes the synthesis of a known precursor to a natural product, thereby formally completing the total synthesis.

One notable application is in the formal synthesis of (±)-martinellic acid, a natural product known for its potential pharmacological activities. researchgate.net A key step in this synthesis involves a domino reaction of an N-indanyl(methoxy)amine with an organomagnesium reagent. researchgate.net The synthesis of the required starting material for this domino reaction utilizes this compound, which is prepared by the lithiation of 2-bromo-(diethoxymethyl)benzene and subsequent treatment with dimethylformamide (DMF). researchgate.net This approach demonstrates the utility of the compound in creating substituted tetrahydroquinoline systems, which are core structures in many alkaloids. researchgate.net

Furthermore, this compound is instrumental in synthetic routes targeting spiro bis-indane natural products, such as Fredericamycin A. bac-lac.gc.ca It is used as a precursor to generate o-formyl chalcone derivatives. bac-lac.gc.ca These chalcones are then subjected to N-heterocyclic carbene (NHC) catalyzed domino reactions to construct the complex spiro bis-indane framework, highlighting the compound's role in building sterically hindered quaternary carbon centers. bac-lac.gc.ca

Design and Synthesis of Novel Functional Materials and Chelating Agents

The unique reactivity of this compound facilitates the creation of sophisticated molecules with applications in materials science and coordination chemistry. Its ability to be converted into a reactive aldehyde at a desired stage makes it a valuable component in the synthesis of ligands and functional polymers.

A significant application lies in the synthesis of terpyridine-based ligands. Terpyridines are powerful tridentate chelating agents that form stable complexes with a wide range of metal ions, leading to materials with interesting photophysical, electronic, and catalytic properties. Researchers have developed a one-pot synthesis of 2-([2,2′:6′,2″-terpyridin]-4′-yl)benzaldehyde starting from this compound. tandfonline.com This method is notable for its operational simplicity and use of environmentally friendly solvents. tandfonline.com The resulting terpyridinebenzaldehyde can be further modified to create complex materials for various applications, including sensors and molecular devices. researchgate.net

The compound is also used to synthesize other functional building blocks. For instance, it is a precursor to 2-(diethoxymethyl)thiirane, which can be acylated to form α-(benzoylthio)acroleins. mdpi.comnih.gov These molecules have been investigated as dienophiles in Diels-Alder reactions for creating sulfur-containing quaternary carbons, which are important structural motifs in various functional organic molecules. mdpi.comnih.gov Additionally, derivatives like 2-(diethoxymethyl)-1H-benzimidazole are used to synthesize novel benzimidazole fused-1,4-oxazepines, which have been studied for their nonlinear optical (NLO) properties, indicating their potential in advanced materials. mdpi.com

| Starting Material Derivative | Reagents/Conditions | Product Class | Application/Significance |

|---|---|---|---|

| This compound | 2-Acetylpyridine, 2-acetyl-6-acetylpyridine, Ethanol, Aqueous Ammonia, Room Temp | Terpyridinebenzaldehydes | Chelating agents, functional materials tandfonline.com |

| 2-(Diethoxymethyl)thiirane | Benzoic anhydride or carboxylic chloride, then formic acid | α-(Benzoylthio)acroleins | Dienophiles for Diels-Alder reactions mdpi.comnih.gov |

| 2-(Diethoxymethyl)-1H-benzimidazole | 1. NaH, 1-bromo-3-methylbut-2-ene; 2. HCl/H₂O/THF; 3. Arylamines | Benzimidazole fused-1,4-oxazepines | Nonlinear optical (NLO) materials mdpi.com |

Development of New Cascade and Domino Reaction Methodologies

Cascade and domino reactions are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, reducing waste and improving step economy. This compound is a key player in the development of such complexity-generating transformations.

Its utility is prominently featured in novel domino Stetter reactions catalyzed by N-heterocyclic carbenes (NHCs). bac-lac.gc.ca In these processes, this compound is first converted into an o-formyl chalcone. bac-lac.gc.ca This intermediate then undergoes an NHC-catalyzed domino Stetter-aldol-Michael dimerization to produce complex spiro bis-indane homodimers. bac-lac.gc.ca This reaction rapidly builds molecular complexity by forming three carbon-carbon bonds, including a challenging quaternary spiro-center, under mild conditions. bac-lac.gc.ca A related Stetter-aldol-aldol domino reaction with phthalaldehyde derivatives also yields spiro bis-indanes. bac-lac.gc.ca

Another powerful domino reaction involving a derivative of this compound is the synthesis of 2-substituted tetrahydroquinolines. researchgate.net This process, which consists of elimination, rearrangement of an aryl group, and the addition of an organometallic reagent, provides an efficient entry into the tetrahydroquinoline core structure and was successfully applied in the formal synthesis of (±)-martinellic acid. researchgate.net These examples underscore the compound's role as a stable precursor that can be unmasked in situ to participate in elegant and powerful cascade sequences.

| Reaction Type | Key Intermediate | Catalyst/Reagent | Product Scaffold | Bonds Formed/Key Features |

|---|---|---|---|---|

| Stetter-Aldol-Michael | o-Formyl Chalcone | N-Heterocyclic Carbene (NHC) | Spiro Bis-Indane | Three C-C bonds, quaternary spiro-center bac-lac.gc.ca |

| Stetter-Aldol-Aldol | o-Formyl Chalcone | N-Heterocyclic Carbene (NHC) | Spiro Bis-Indane | High complexity generation bac-lac.gc.ca |

| Elimination-Rearrangement-Addition | N-Indanyl(methoxy)amine | Organolithium or Magnesium Reagents | 2-Substituted Tetrahydroquinoline | Alkylative ring expansion researchgate.net |

Advancements in Sustainable and Environmentally Conscious Synthetic Strategies

The principles of green chemistry—emphasizing waste reduction, use of renewable feedstocks, and avoidance of hazardous substances—are increasingly guiding synthetic planning. The development of sustainable methods utilizing this compound is an active area of research.

A prime example of an environmentally conscious strategy is the one-pot synthesis of terpyridinebenzaldehyde isomers. tandfonline.com This procedure uses this compound as a key starting material and employs ethanol and aqueous ammonia as the solvent system, proceeding at room temperature. tandfonline.com This methodology avoids the use of harsh reagents, toxic solvents, and high energy inputs, offering significant advantages in terms of operational simplicity, reaction time, and ease of product work-up. tandfonline.com The high yields and mild conditions make it an attractive and sustainable alternative to traditional multi-step methods. tandfonline.com

Further advancements in sustainable chemistry involve the use of efficient, non-toxic catalysts. While not always starting directly from this compound, related research into the iron-catalyzed reductive amination of benzaldehyde derivatives points towards a more sustainable future. sci-hub.se These reactions often use environmentally benign hydrosilanes as the hydrogen source and avoid precious or toxic metal catalysts, aligning with green chemistry principles. sci-hub.se Future work will likely focus on integrating such catalytic systems with versatile substrates like this compound to develop even more efficient and sustainable synthetic routes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。